

Cispentacin: A Physicochemical and Biological Profile for Drug Development Professionals

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Compound of Interest

Compound Name: (1S,2R)-2-aminocyclopentanecarboxylic acid

Cat. No.: B1581541

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Introduction

Cispentacin, a non-proteinogenic β -amino acid, stands as a molecule of significant interest in the landscape of antifungal agent development. First isolated from the fermentation broth of *Bacillus cereus* and *Streptomyces setonii*, its potent in vivo efficacy, particularly against *Candida albicans*, has cemented its place as a valuable lead compound.^{[1][2]} This technical guide offers an in-depth exploration of the core physicochemical properties of cispentacin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical nature, biological activity, and the experimental methodologies crucial for its characterization.

Chemical and Physicochemical Properties

Cispentacin is a water-soluble, amphoteric compound with the systematic name (1R, 2S)-2-aminocyclopentane-1-carboxylic acid.^{[3][4]} Its cyclic structure and the presence of both an amino and a carboxylic acid group dictate its physicochemical behavior.

Core Physicochemical Data

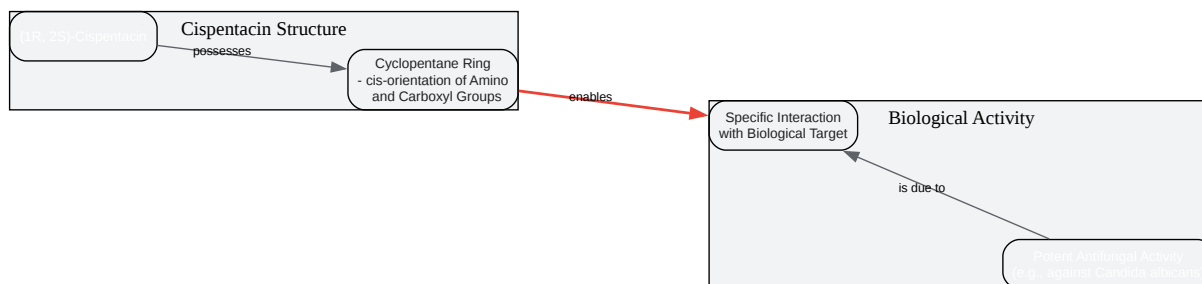
A summary of the key physicochemical properties of cispentacin is presented below. This data is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of formulation and analytical methodologies.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	[4][5][6]
Molecular Weight	129.16 g/mol	[4][5][6]
Appearance	Colorless powder	[4]
Melting Point	218-219 °C (with sublimation)	[5]
Solubility	Water-soluble	[2][3]
Stereochemistry	(1R, 2S)	[3][4]

Further research is required to definitively establish quantitative solubility data in a range of organic solvents and to determine the precise pKa values of the amino and carboxylic acid moieties.

Stereochemistry and Biological Activity: A Critical Relationship

The biological activity of cispentacin is intrinsically linked to its specific stereochemical configuration. The molecule possesses two chiral centers, and the naturally occurring and biologically active enantiomer is the (1R, 2S) isomer.[3][4] The "cis" configuration, where the amino and carboxyl groups are on the same face of the cyclopentane ring, is a critical determinant of its antifungal efficacy.[4] This stereospecificity suggests a highly selective interaction with its biological target, a common feature in the activity of chiral drug molecules. Any alteration to this stereochemistry can lead to a significant reduction or complete loss of antifungal activity, underscoring the importance of stereocontrolled synthesis in the development of cispentacin-based therapeutics.



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Caption: Relationship between Cispentacin's Stereochemistry and its Antifungal Activity.

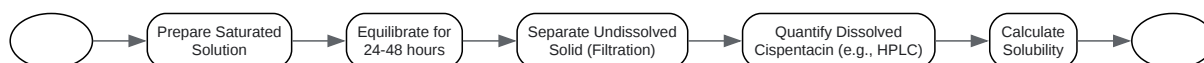
Experimental Protocol: Determination of Aqueous Solubility

The following protocol describes a standard method for determining the aqueous solubility of a polar compound like cispentacin. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.

Methodology

- Preparation of a Saturated Solution:
 - Accurately weigh an excess amount of cispentacin powder (e.g., 100 mg) into a glass vial.
 - Add a known volume of distilled water (e.g., 5 mL).
 - Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
 - Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

- Separation of Undissolved Solid:
 - After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 μm pore size) to remove any undissolved particles.
- Quantification of Dissolved Cispentacin:
 - Accurately dilute the filtered supernatant with a suitable solvent (e.g., distilled water) to a concentration within the linear range of the chosen analytical method.
 - Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or a spectroscopic method.
 - Prepare a calibration curve using standard solutions of cispentacin of known concentrations.
 - Determine the concentration of cispentacin in the diluted sample by comparing its response to the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of cispentacin in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units (e.g., mg/mL or mol/L).



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